

An In-depth Technical Guide to 6-Methylpyridazine-3-carbonitrile

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Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **6-Methylpyridazine-3-carbonitrile**, a heterocyclic organic compound of interest in medicinal chemistry and materials science.

Core Chemical Properties

6-Methylpyridazine-3-carbonitrile, also known as 3-Cyano-6-methylpyridazine, is a pale-yellow solid at room temperature.^[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	6-methylpyridazine-3-carbonitrile	N/A
Synonyms	3-Cyano-6-methylpyridazine	[2]
CAS Number	49840-90-6	[3][4][5][6]
Molecular Formula	C ₆ H ₅ N ₃	[2][3][5]
Molecular Weight	119.12 g/mol	[3][5]
Melting Point	86-87 °C	[3][7]
Boiling Point (Predicted)	338.1 ± 22.0 °C	[7]
Appearance	Pale-yellow solid	[1]
Storage	Store under nitrogen at ambient temperature. Hygroscopic; requires desiccant.	[1]

Synthesis and Experimental Protocols

The synthesis of **6-Methylpyridazine-3-carbonitrile** is typically achieved through a two-step process starting from 6-Methyl-3(2H)-pyridazinone. This involves an initial chlorination reaction followed by a cyanation step.

Logical Workflow for Synthesis



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Caption: Synthetic pathway for **6-Methylpyridazine-3-carbonitrile**.

Step 1: Chlorination of 6-Methyl-3(2H)-pyridazinone

While a detailed, peer-reviewed experimental protocol for this specific transformation is not readily available in the public domain, a general procedure can be inferred from related syntheses of chloropyridazines. The reaction involves the conversion of the hydroxyl group of the pyridazinone to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl_3) or a triphosgene/tetramethylammonium chloride system.

General Experimental Protocol (Illustrative):

- To a stirred solution of 6-Methyl-3(2H)-pyridazinone in an appropriate solvent (e.g., toluene or excess phosphorus oxychloride), slowly add the chlorinating agent (e.g., phosphorus oxychloride) at a controlled temperature (typically 0-10 °C).
- After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).
- The reaction mixture is then cooled, and the excess chlorinating agent is carefully quenched, for example, by pouring the mixture onto crushed ice.
- The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH.
- The product, 3-Chloro-6-methylpyridazine, is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure 3-Chloro-6-methylpyridazine.

Step 2: Cyanation of 3-Chloro-6-methylpyridazine

The conversion of 3-Chloro-6-methylpyridazine to **6-Methylpyridazine-3-carbonitrile** is a nucleophilic aromatic substitution reaction. A common method for this transformation is the Rosenmund–von Braun reaction, which utilizes copper(I) cyanide.

General Experimental Protocol (Illustrative):

- A mixture of 3-Chloro-6-methylpyridazine and copper(I) cyanide in a high-boiling polar aprotic solvent (e.g., DMF or NMP) is prepared in a reaction vessel.
- The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours. The progress of the reaction is monitored by TLC.
- Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ferric chloride, to facilitate the removal of copper salts.
- The product is then extracted with an organic solvent (e.g., ethyl acetate or toluene).
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated under reduced pressure.
- The crude **6-Methylpyridazine-3-carbonitrile** is then purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Chemical Reactivity

The chemical reactivity of **6-Methylpyridazine-3-carbonitrile** is primarily dictated by the interplay between the electron-deficient pyridazine ring and the electrophilic nitrile group.

Reactivity of the Pyridazine Ring

The pyridazine ring is a π -deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. The presence of the electron-withdrawing nitrile group further enhances this electrophilicity.

Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This allows for a variety of chemical transformations:

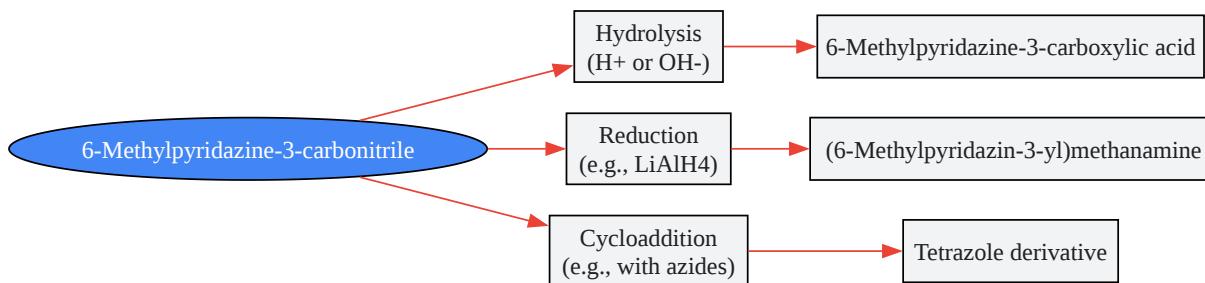
- Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-methylpyridazine-3-carboxylic acid, or the amide, 6-methylpyridazine-3-carboxamide, as an intermediate.

- Reduction: The nitrile group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation.
- Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of more complex heterocyclic systems.

Reactivity of the Methyl Group

The methyl group at the 6-position can also be a site for chemical modification. For instance, it can undergo oxidation to a carboxylic acid group under strong oxidizing conditions.

Illustrative Reactivity Pathways



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Caption: Key chemical transformations of **6-Methylpyridazine-3-carbonitrile**.

Spectroscopic Properties

Detailed experimental spectroscopic data for **6-Methylpyridazine-3-carbonitrile** is not widely published. However, expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

- Pyridazine Protons: Two aromatic protons on the pyridazine ring are expected to appear as doublets in the downfield region (typically δ 7.5-9.0 ppm). The coupling constant between these adjacent protons would be in the range of 8-9 Hz.

- Methyl Protons: The methyl group protons will appear as a singlet in the upfield region (typically δ 2.5-3.0 ppm).

¹³C NMR Spectroscopy (Predicted)

- Pyridazine Carbons: The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region (δ 120-160 ppm).
- Nitrile Carbon: The carbon of the nitrile group will have a characteristic chemical shift in the range of δ 115-125 ppm.
- Methyl Carbon: The methyl carbon will appear in the upfield region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted)

- C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is expected around 2220-2240 cm^{-1} .
- C=N and C=C Stretches: Absorptions corresponding to the pyridazine ring stretching vibrations are expected in the 1400-1600 cm^{-1} region.
- C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm^{-1} , while the methyl C-H stretching will be observed just below 3000 cm^{-1} .

Applications in Drug Discovery and Materials Science

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.

The presence of the nitrile group in **6-Methylpyridazine-3-carbonitrile** makes it a valuable intermediate for the synthesis of diverse compound libraries for drug discovery. Aromatic nitriles are known to act as inhibitors of certain enzymes, such as cysteine proteases.

While specific biological activities for **6-Methylpyridazine-3-carbonitrile** are not extensively documented in publicly available literature, its structural motifs suggest potential for investigation in various therapeutic areas. There is a clear need for further research to explore its pharmacological profile and potential as a lead compound in drug development programs.

In the realm of materials science, the electronic properties of the pyridazine-carbonitrile system could be exploited in the design of novel organic electronic materials.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are illustrative and should be adapted and optimized based on laboratory conditions and safety considerations. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.

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